

Technical Support Center: Bioavailability Enhancement for Compound C-P3A

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Compound of Interest

Compound Name: 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

CAS No.: 1354949-33-9

Cat. No.: B1455734

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Subject: **5-cyclohexyl-N-methyl-1H-pyrazol-3-amine** (Referred to herein as C-P3A)

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Introduction: The C-P3A Challenge

Welcome to the technical support hub for **5-cyclohexyl-N-methyl-1H-pyrazol-3-amine**. If you are accessing this guide, you are likely encountering the "brick dust" issue common to aminopyrazole scaffolds.

The Structural Paradox: C-P3A possesses a distinct structural dichotomy that complicates formulation:

- The Lipophilic Anchor: The 5-cyclohexyl group drives high lipophilicity (LogP ~2.5–3.0), limiting aqueous solubility.
- The Polar Head: The aminopyrazole core is a hydrogen bond donor/acceptor network that creates high crystal lattice energy (high melting point).

This combination typically results in BCS Class II behavior (Low Solubility, High Permeability). Your goal is to disrupt the crystal lattice without compromising the lipophilicity required for membrane permeation.

Module 1: Solubility & Dissolution Troubleshooting

Q: "My compound precipitates immediately in pH 7.4 phosphate buffer. How do I stabilize it?"

Diagnosis: C-P3A is a weak base. The pyrazole ring nitrogen and the exocyclic methylamine provide a pKa likely in the range of 3.5–5.0. In the acidic environment of the stomach (pH 1.2), it is ionized and soluble. However, upon entering the small intestine (pH 6.8–7.4), it deprotonates to its free base form, leading to rapid precipitation (the "crash-out" effect).

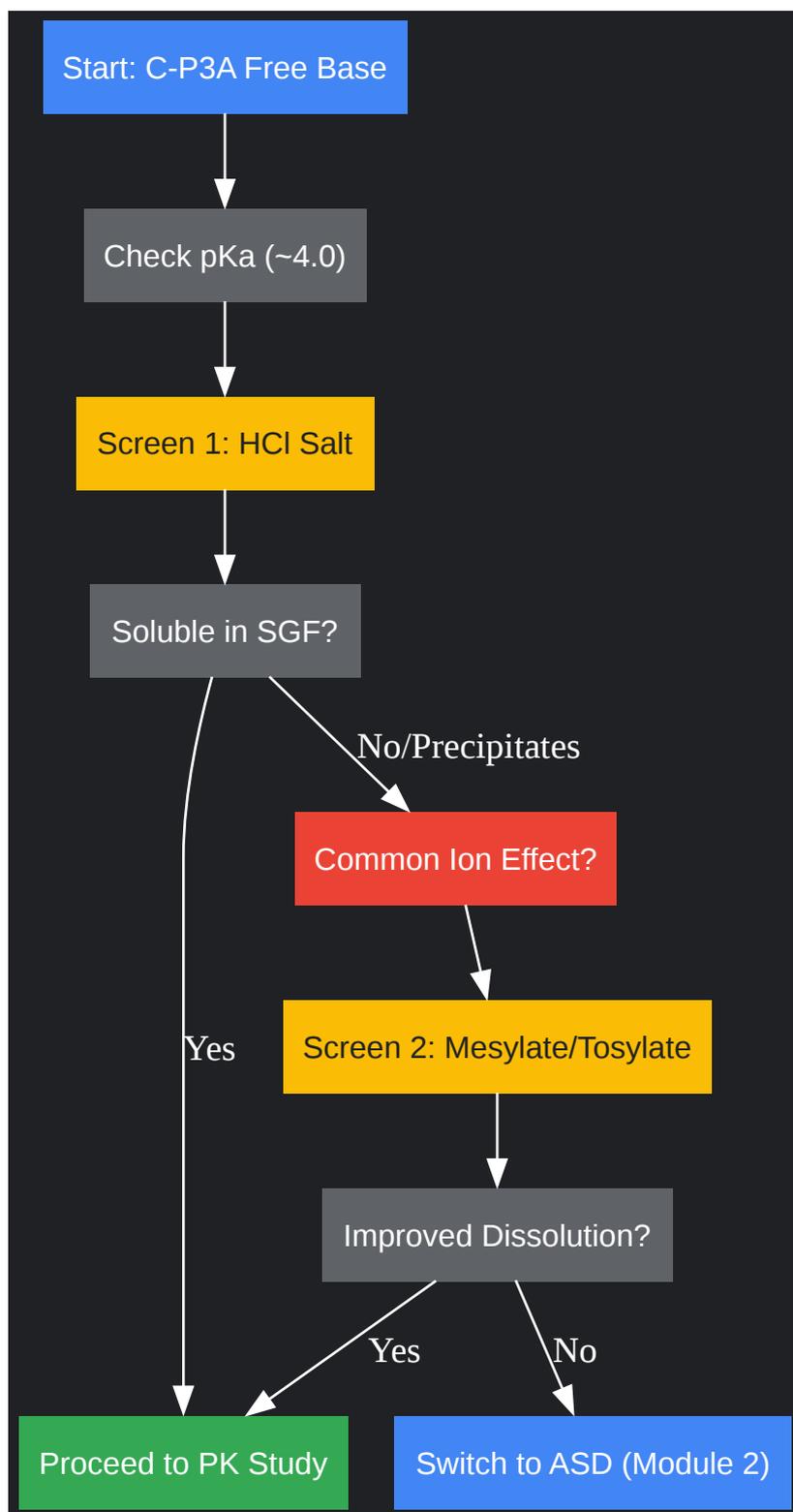
Technical Solution: Salt Selection Strategy Do not rely solely on the free base. You must screen for a salt form that maintains a higher supersaturation level.

Protocol: Counter-ion Screening

- First Line (Hydrochloric Acid): Prepare the HCl salt.
 - Risk:[1] Common Ion Effect. The high chloride concentration in the stomach can paradoxically decrease the solubility of HCl salts.
- Second Line (Sulfonic Acids): If HCl fails, synthesize Mesylate (Methanesulfonic acid) or Tosylate salts. These large counter-ions disrupt the crystal packing of the pyrazole rings more effectively than small chloride ions.

Form	Simulated Solubility (pH 1.2)	Simulated Solubility (pH 6.8)	Risk Factor
Free Base	0.05 mg/mL	< 0.001 mg/mL	High precipitation risk
HCl Salt	5.0 mg/mL	0.02 mg/mL	Common ion effect in vivo
Mesylate Salt	> 10.0 mg/mL	0.1 mg/mL	Hygroscopicity

Decision Logic: Salt Selection



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Caption: Decision tree for salt selection vs. switching to Amorphous Solid Dispersion (ASD).

Module 2: Advanced Formulation (The "Cyclohexyl Fit")

Q: "Salts are not stable. The compound disproportionates. What is the alternative?"

Diagnosis: The 5-cyclohexyl group is hydrophobic and bulky. This specific moiety makes C-P3A an ideal candidate for Cyclodextrin Complexation. The hydrophobic cavity of

-Cyclodextrin is perfectly sized to host a cyclohexyl ring, shielding the lipophilic portion from water while the hydrophilic exterior allows dissolution.

Technical Solution: Host-Guest Complexation Use Sulfobutyl ether-

-cyclodextrin (SB-

-CD) (e.g., Captisol®) or Hydroxypropyl-

-cyclodextrin (HP-

-CD). Avoid parent

-CD due to nephrotoxicity risks in parenteral delivery.

Experimental Protocol: Phase Solubility Study

- Preparation: Prepare increasing concentrations of HP-
-CD (0 to 100 mM) in water.
- Addition: Add excess C-P3A to each vial.
- Equilibration: Shake for 48 hours at 25°C.
- Analysis: Filter and analyze supernatant via HPLC.
- Validation: Plot Concentration of Drug () vs. Concentration of CD ()

). A linear slope (

type) indicates a 1:1 inclusion complex.

Why this works for C-P3A: The thermodynamic drive to hide the cyclohexyl group from water is the "engine" of this solubility enhancement.

Module 3: Amorphous Solid Dispersions (ASD)

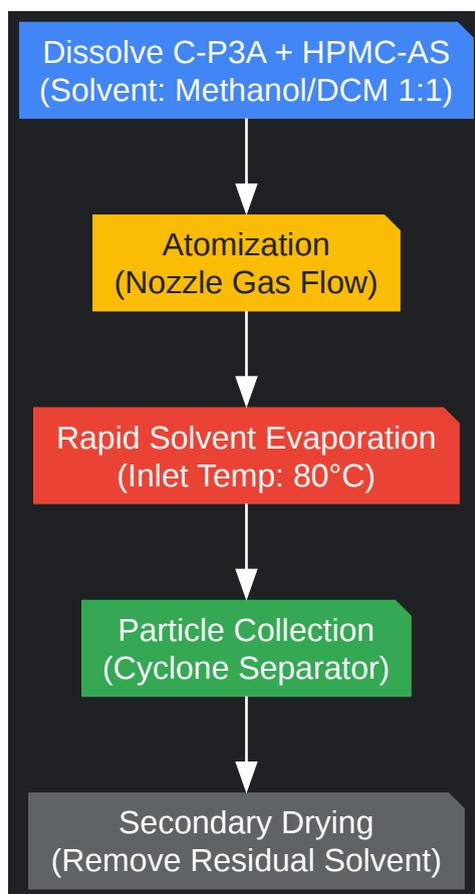
Q: "I need a solid oral dosage form, but the crystalline energy is too high."

Diagnosis: If salts and complexation fail, you must generate an Amorphous Solid Dispersion (ASD). This involves trapping the molecule in a disordered, high-energy state within a polymer matrix.

Technical Solution: Polymer Selection For aminopyrazoles, the polymer must prevent recrystallization and inhibit precipitation upon pH change.

- Recommended Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate).
- Mechanism: HPMC-AS is enteric. It protects the drug in the stomach and releases it at pH > 5.5. Crucially, it inhibits recrystallization of the supersaturated drug in the intestine via specific hydrogen bonding between the polymer's succinate groups and the pyrazole amine.

Manufacturing Workflow: Spray Drying



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Caption: Spray drying workflow for generating amorphous solid dispersions of C-P3A.

Module 4: In Vivo Vehicle Guide (Pre-clinical)

Q: "What vehicle should I use for Rat PK studies? DMSO is causing toxicity."

Diagnosis: Researchers often default to DMSO, but this is non-translatable to humans. For C-P3A, you need a lipid-based vehicle that recruits the lymphatic transport system (bypassing first-pass metabolism).

Recommended Vehicle (SEDDS - Self-Emulsifying Drug Delivery System):

- Oil Phase (Solubilizer for Cyclohexyl group): Capryol 90 (10%)
- Surfactant: Cremophor EL or Tween 80 (60%)

- Co-solvent: PEG 400 (30%)

Instructions:

- Dissolve C-P3A in the Oil + Surfactant mix first.
- Add Co-solvent.[2]
- Vortex until clear.
- Dilute 1:10 with water immediately before dosing to form a stable microemulsion.

References & Authority

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